molecular formula C27H38N2O3 B11105856 N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11105856
M. Wt: 438.6 g/mol
InChI Key: KWDVICZSNGIATH-RWPZCVJISA-N
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Description

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound known for its antioxidant properties It is characterized by the presence of bulky tert-butyl groups and a phenolic hydroxyl group, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process:

  • Formation of the Hydrazone: : The initial step involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Etherification: : The next step involves the etherification of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid to form 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid. This reaction is typically performed in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Coupling Reaction: : Finally, the hydrazone and the etherified product are coupled under acidic conditions to form the target compound. This step often requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenolic hydroxyl group in the compound can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The tert-butyl groups can be substituted under specific conditions, although this is less common due to their steric hindrance.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an antioxidant to prevent the oxidative degradation of polymers and other materials. Its stability and reactivity make it suitable for use in various chemical formulations.

Biology

In biological research, the compound is studied for its potential protective effects against oxidative stress in cells. It is used in experiments to understand the mechanisms of antioxidant activity and its impact on cellular health.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its antioxidant properties may be beneficial in treating conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

Industry

In the industrial sector, the compound is used as a stabilizer in the production of plastics and rubber. It helps in extending the lifespan of these materials by preventing oxidative damage.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The bulky tert-butyl groups provide steric protection, enhancing the stability of the radical formed after hydrogen donation. This mechanism involves the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound, known for its antioxidant properties.

    2,6-Di-tert-butylphenol: Another antioxidant with similar steric hindrance and stability.

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.

Uniqueness

N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is unique due to its combined hydrazone and ether functionalities, which provide additional reactivity and potential for diverse applications. Its structure allows for multiple points of interaction with free radicals, making it a highly effective antioxidant compared to simpler compounds like BHT.

This detailed overview covers the essential aspects of N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C27H38N2O3

Molecular Weight

438.6 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C27H38N2O3/c1-17(2)20-11-10-18(3)12-23(20)32-16-24(30)29-28-15-19-13-21(26(4,5)6)25(31)22(14-19)27(7,8)9/h10-15,17,31H,16H2,1-9H3,(H,29,30)/b28-15+

InChI Key

KWDVICZSNGIATH-RWPZCVJISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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